

# Navigating the Breakthrough Therapy Designation Pathway: A Technical Support Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BTD-1**

Cat. No.: **B1577685**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation (BTD) can significantly expedite the development and review of drugs for serious or life-threatening conditions. However, a substantial number of BTD requests are not granted. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of the BTD application process and strengthen your submission.

## Troubleshooting Guide: Common Reasons for BTD Request Rejection

This section details the primary reasons for the denial of a Breakthrough Therapy Designation request, offering insights into how to avoid these common pitfalls.

### Issue 1: Insufficient Preliminary Clinical Evidence of a "Substantial Improvement"

The cornerstone of a successful BTD request is the preliminary clinical evidence demonstrating that the drug may offer a "substantial improvement" over available therapies on a clinically significant endpoint.<sup>[1]</sup> Many rejections stem from a failure to convincingly demonstrate this.

Troubleshooting Steps:

- **Magnitude of Treatment Effect:** The observed treatment effect must be of a significant magnitude. A marginal improvement is unlikely to meet the "substantial" threshold. The FDA considers both the size and duration of the effect.[\[1\]](#)
- **Clinically Significant Endpoints:** The chosen endpoints must measure a meaningful clinical outcome.[\[1\]](#) Endpoints that directly assess irreversible morbidity or mortality (IMM) or serious symptoms of the disease are generally considered clinically significant.[\[1\]](#) While surrogate endpoints can be used, they must be reasonably likely to predict clinical benefit.[\[1\]](#)
- **Comparison with Available Therapy:** The submission must include a clear comparison to existing treatments. This comparison should be based on a robust understanding of the current standard of care.

## Issue 2: Inadequate Clinical Trial Design

A significant number of BTD denials are due to deficiencies in the design of the clinical trials that generate the supporting data.[\[2\]](#)

Troubleshooting Steps:

- **Control Group Selection:** The choice of a control group is critical. While placebo-controlled, randomized trials are the gold standard, they may not always be feasible or ethical. If using historical controls, the sponsor must provide a strong justification for their appropriateness and comparability to the treatment group.
- **Sample Size:** While early-phase trials are expected to have smaller sample sizes, the study must be large enough to provide a reliable signal of a substantial treatment effect.
- **Endpoint Selection and Definition:** The primary and secondary endpoints must be well-defined and appropriate for the disease and the proposed mechanism of action of the drug. Vague or poorly defined endpoints can weaken the application.
- **Statistical Analysis Plan:** The statistical methods should be prospectively defined. Reliance on post-hoc or exploratory analyses to demonstrate a treatment effect is a common reason for rejection.

## Issue 3: Data-Related Issues

The quality and completeness of the submitted data are paramount.

Troubleshooting Steps:

- Data Integrity and Quality: Ensure that the data is accurate, complete, and well-documented. Any inconsistencies or missing data should be addressed and explained.
- Clarity of Presentation: The data should be presented in a clear and understandable manner. Complex datasets should be summarized effectively to highlight the key findings.

## Issue 4: Safety Concerns

An unfavorable risk-benefit profile can lead to the rejection of a BTD request.

Troubleshooting Steps:

- Thorough Safety Assessment: Provide a comprehensive analysis of the safety profile of the drug. All adverse events should be reported and characterized.
- Risk-Benefit Analysis: The submission should include a clear discussion of the benefit-risk balance, particularly in the context of the seriousness of the disease and the available therapeutic options.

## Frequently Asked Questions (FAQs)

Q1: What is the overall denial rate for BTD requests?

A significant portion of BTD requests are not granted. An analysis of non-oncology BTD requests from 2017 to 2019 found a denial rate of 61% (147 out of 240 requests).<sup>[3]</sup> Another analysis from the program's inception in 2012 through mid-2016 showed a 50% denial rate, with an additional 13% of requests being withdrawn by the sponsor.

Q2: What are the most common reasons for BTD request denial?

The most frequently cited reasons for the denial of a BTD request are insufficient preliminary clinical evidence of a substantial treatment effect and inadequate clinical trial design.<sup>[2]</sup> Other common reasons include data-related issues, inappropriate endpoint selection, safety concerns, and over-reliance on post-hoc analyses.<sup>[3]</sup>

Q3: Does the availability of other therapies affect the likelihood of receiving a BTD?

Yes, the context of available therapy is a key consideration. For indications where there are no approved therapies, a BTD request may have a higher likelihood of being granted. An analysis of non-oncology requests from 2017-2019 showed that 47% of requests for indications with no approved therapies were granted, compared to 28% for indications with available therapies.[\[3\]](#)

Q4: Can a BTD be rescinded after it has been granted?

Yes, the FDA can rescind a Breakthrough Therapy Designation. Reasons for rescission include the emergence of new data that no longer supports the "substantial improvement" criterion, the approval of a new therapy that alters the landscape of available treatments, or the sponsor's decision to discontinue the drug development program.[\[4\]](#)[\[5\]](#)

## Quantitative Data on BTD Requests

The following tables summarize key statistics regarding Breakthrough Therapy Designation requests.

| <b>BTD Request Outcomes<br/>(2012-2016)</b> | <b>Number of Requests</b> | <b>Percentage</b> |
|---------------------------------------------|---------------------------|-------------------|
| Granted                                     | 133                       | 37%               |
| Denied                                      | 182                       | 50%               |
| Withdrawn                                   | 49                        | 13%               |
| Total                                       | 364                       | 100%              |

| <b>BTD Request Outcomes<br/>for Non-Oncology Drugs<br/>(2017-2019)</b> | <b>Number of Requests</b> | <b>Percentage</b> |
|------------------------------------------------------------------------|---------------------------|-------------------|
| Granted                                                                | 93                        | 39%               |
| Denied                                                                 | 147                       | 61%               |
| Total                                                                  | 240                       | 100%              |

Data from an analysis of CDER decisions.[\[3\]](#)

## Experimental Protocols & Methodologies

To increase the likelihood of a successful BTD request, it is crucial to employ robust clinical trial methodologies.

Key Recommendations for Clinical Trial Design:

- Randomization and Blinding: Whenever feasible and ethical, randomized, double-blind, controlled trials provide the most robust evidence.[\[6\]](#) Pivotal trials supporting breakthrough approvals that also received Accelerated Approval were less likely to be randomized or double-blinded.[\[6\]](#)
- Comparator Selection: The choice of the comparator is critical. It should represent the standard of care for the indicated population. The FDA provides guidance on the choice of control groups in clinical trials.[\[7\]](#)
- Endpoint Selection: Primary endpoints should be clinically meaningful. While surrogate endpoints may be acceptable for accelerated approval, they must be reasonably likely to predict clinical benefit.[\[8\]](#)
- Statistical Power: The trial should be adequately powered to detect a clinically meaningful difference between the investigational drug and the comparator.

## Visualizing the BTD Rejection Landscape

The following diagrams illustrate the key concepts and processes related to BTD request denials.



[Click to download full resolution via product page](#)

Caption: Key drivers leading to the rejection of a Breakthrough Therapy Designation request.



[Click to download full resolution via product page](#)

Caption: Common flaws in clinical trial design that can weaken a BTD submission.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Breakthrough Therapy | FDA [fda.gov]
- 2. fdamap.com [fdamap.com]
- 3. Decisions on Non-oncology Breakthrough Therapy Designation Requests in 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakthrough Therapies: Failed Study Won't Automatically Lead To Rescinded Designation [insights.citeline.com]
- 5. FDA Strengthens Ability to Pull Breakthrough Designation, Releases Neurodegenerative Action Plan - BioSpace [biospace.com]
- 6. Clinical Trial Evidence Supporting FDA Approval of Drugs Granted Breakthrough Therapy Designation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- To cite this document: BenchChem. [Navigating the Breakthrough Therapy Designation Pathway: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1577685#reasons-for-fda-rejection-of-a-btd-request>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)